Molecular Structure and Weight of 7-Hydroxy-1H-indazole-3-carboxylic Acid: A Technical Guide
Molecular Structure and Weight of 7-Hydroxy-1H-indazole-3-carboxylic Acid: A Technical Guide
Executive Summary
7-Hydroxy-1H-indazole-3-carboxylic acid (CAS: 1337882-49-1) is a rare but pharmacologically significant heterocyclic scaffold. It serves as a critical metabolite of the antiemetic drug Granisetron and functions as a high-value intermediate in the design of kinase inhibitors (e.g., TYK2, SGK1) and 5-HT3 receptor antagonists. Its molecular architecture combines the rigidity of the indazole core with the dual hydrogen-bonding capability of a carboxylic acid at position 3 and a hydroxyl group at position 7. This guide provides a definitive analysis of its structural properties, synthetic pathways, and pharmaceutical applications.
Molecular Identity & Physicochemical Properties[1]
The following data establishes the baseline identity for 7-Hydroxy-1H-indazole-3-carboxylic acid.
| Property | Value | Notes |
| IUPAC Name | 7-Hydroxy-1H-indazole-3-carboxylic acid | |
| CAS Number | 1337882-49-1 | Primary identifier for the specific 7-OH isomer.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 178.14 g/mol | Exact Mass: 178.0378 |
| Parent Scaffold | 1H-Indazole | Fused benzene and pyrazole rings. |
| pKa (Predicted) | Amphoteric character due to acidic COOH/OH and basic N2. | |
| H-Bond Donors | 3 | (COOH, OH, NH) |
| H-Bond Acceptors | 4 | (C=O, OH, N1, N2) |
| Topological PSA | 87.7 Ų | Polar Surface Area indicates moderate cell permeability. |
Structural Analysis & Tautomerism
The Indazole Core
The molecule consists of a benzene ring fused to a pyrazole ring. The 1H-tautomer is generally the thermodynamically stable form in the solid state and in non-polar solvents, although the 2H-tautomer can become relevant in biological binding pockets or specific solvation shells.
The 1,7-Peri Interaction
A defining structural feature of this specific isomer is the peri-interaction between the N1-hydrogen and the 7-hydroxyl group.
-
Intramolecular H-Bonding: The proximity of the 7-OH oxygen to the N1-H allows for a weak intramolecular hydrogen bond (N1-H···O7), which stabilizes the planar conformation and influences the acidity of the N1 proton.
-
Steric Constraint: The 7-OH group imposes steric constraints on N1-substitution, making selective alkylation at N1 more challenging compared to the 5- or 6-hydroxy isomers.
Carboxylic Acid Moiety
The carboxylic acid at position 3 is conjugated with the indazole ring system. This conjugation increases the acidity of the carboxylic proton and allows the carbonyl oxygen to participate in resonance with the aromatic system, affecting the electron density at N2.
Synthesis & Characterization
Due to the sensitivity of the 7-hydroxyl group and the reactivity of the N-H bond, direct synthesis often requires protection strategies. Two primary routes are validated in the field.
Route A: The "Isatin" Ring Contraction (Diazonium-Free)
This route is preferred for scale-up as it avoids potentially explosive diazonium intermediates.
-
Starting Material: 7-Methoxyisatin.
-
Hydrolysis: Base-catalyzed hydrolysis opens the isatin ring to form the keto-acid intermediate.
-
Diazotization & Cyclization: Treatment with sodium nitrite (
) followed by reduction (typically or ) effects the ring closure to form the indazole core. -
Demethylation: The 7-methoxy group is converted to 7-hydroxyl using
or .
Route B: Lithiation of Protected Indazoles (Lab Scale)
This route offers high regioselectivity for the C3-carboxylation.
-
Precursor: 7-Benzyloxy-1H-indazole (CAS: 177941-17-2).[3][4]
-
Protection: Protection of N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or THP.
-
C3-Lithiation: Treatment with
-Butyllithium ( -BuLi) at -78°C generates the C3-lithio species. -
Carboxylation: Quenching with dry
yields the carboxylic acid. -
Global Deprotection: Hydrogenation (
, Pd/C) removes the benzyl group and acidic conditions remove the SEM group.
Visualized Synthetic Workflow (Route B)
Caption: Step-by-step synthesis from the commercially available 7-benzyloxy precursor.
Experimental Protocol: Synthesis from 7-Methoxy Precursor
Objective: Preparation of 7-Hydroxy-1H-indazole-3-carboxylic acid via demethylation of 7-Methoxy-1H-indazole-3-carboxylic acid.
Reagents:
-
7-Methoxy-1H-indazole-3-carboxylic acid (CAS: 133841-08-4)[5]
-
Boron Tribromide (
), 1.0 M in DCM -
Dichloromethane (Anhydrous)
-
Methanol (Quench)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 7-Methoxy-1H-indazole-3-carboxylic acid (1.0 eq, 500 mg) and suspend in anhydrous DCM (20 mL).
-
Addition: Cool the suspension to -78°C. Add
solution (4.0 eq) dropwise via syringe over 15 minutes. The mixture may turn yellow/orange. -
Reaction: Allow the mixture to warm slowly to room temperature and stir for 12 hours. Monitor by LC-MS for the disappearance of the methoxy peak (M+H 193) and appearance of the hydroxyl product (M+H 179).
-
Quench: Cool to 0°C. Carefully quench with Methanol (5 mL) dropwise (Exothermic!).
-
Isolation: Concentrate the solvent in vacuo. Resuspend the residue in minimal water, adjust pH to ~3-4 with saturated
to precipitate the product. -
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Validation Criteria:
-
1H NMR (DMSO-d6):
13.8 (br s, 1H, COOH), 13.2 (s, 1H, NH), 10.1 (s, 1H, OH), 7.6 (d, 1H), 7.1 (t, 1H), 6.8 (d, 1H). -
MS (ESI+): m/z 179.04
.
Biological & Pharmaceutical Relevance[1][8][9]
5-HT3 Receptor Antagonism
The 7-hydroxy derivative is a known metabolite of Granisetron , a potent 5-HT3 receptor antagonist used during chemotherapy.
-
Mechanism: The indazole-3-carboxylic acid core mimics the indole moiety of serotonin (5-HT), binding to the ligand-gated ion channel.
-
Metabolic Pathway: Granisetron undergoes 7-hydroxylation in the liver (CYP450 mediated), leading to the 7-hydroxy metabolite which retains partial activity but higher polarity.
Kinase Inhibition Scaffold
The indazole-3-carboxylic acid scaffold is a bioisostere for the ATP-binding motif in various kinases.
-
TYK2 Inhibitors: Recent patents utilize the 7-substituted indazole-3-carboxamide motif to inhibit Tyrosine Kinase 2 (TYK2), a target for autoimmune diseases. The 7-position substituent (often methoxy or hydroxy) modulates solubility and fits into specific hydrophobic pockets of the kinase domain.
-
SGK1 Inhibition: Used in the development of Serum/Glucocorticoid-regulated Kinase 1 inhibitors.
Caption: The molecule acts as both a metabolic derivative and a primary scaffold for kinase inhibition.
References
-
PubChem. (2025). 7-hydroxy-1H-indazole-3-carboxylic acid (Compound).[1][2][6][7] National Library of Medicine. Link
-
BenchChem. (2024). Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives: Protocols and Applications. Link
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Vol 4(3), 1311-1316. Link
-
Organic Syntheses. (2009). Preparation of Indazole-3-carboxylic acid. Org. Synth. 2009, 86, 274-286. Link
-
Journal of Medicinal Chemistry. (2010). SAR Study of Granisetron derivatives. J. Med. Chem. 53, 2324-2328.[8] Link
-
BLD Pharm. (2024).[1] Product Analysis: 7-Methoxy-1H-indazole-3-carboxylic acid. Link
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